molecular formula C7H7ClO2 B1581831 3-Chloro-5-methoxyphenol CAS No. 65262-96-6

3-Chloro-5-methoxyphenol

Cat. No. B1581831
CAS RN: 65262-96-6
M. Wt: 158.58 g/mol
InChI Key: LZVYZZFCAMPFOQ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da . It is an off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached to it . The atomic orbital HOMO and LUMO compositions for 3-Chloro-5-methoxyphenol have been studied .


Physical And Chemical Properties Analysis

3-Chloro-5-methoxyphenol has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±20.0 °C at 760 mmHg, and a flash point of 114.2±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 2.66 .

Scientific Research Applications

Field

Chemistry, specifically Organic Synthesis .

Application

3-Chloro-5-methoxyphenol is used as a building block for the synthesis of bioactive natural products and conducting polymers . It’s a type of m-aryloxy phenol, which has been found to have potential biological activities .

Method of Application

Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . One such process involves a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate in the first step, followed by demethylation using BBr3 in DCM in the second step .

Results

These compounds impart specific properties and have potential biological activities, including anti-tumor and anti-inflammatory effects .

Chiral Stationary Phase for Multi-mode HPLC

Field

Chemistry, specifically Chromatography .

Application

A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .

Method of Application

The new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy . The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .

Results

The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Safety And Hazards

3-Chloro-5-methoxyphenol may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

M-Aryloxy phenols, a group that includes 3-Chloro-5-methoxyphenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups that impart specific properties of these compounds .

properties

IUPAC Name

3-chloro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYZZFCAMPFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215577
Record name 3-Chloro-5-methoxyphenol
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline powder; [Acros Organics MSDS]
Record name 3-Chloro-5-methoxyphenol
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Product Name

3-Chloro-5-methoxyphenol

CAS RN

65262-96-6
Record name 3-Chloro-5-methoxyphenol
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Record name 3-Chloro-5-methoxyphenol
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Record name 3-Chloro-5-methoxyphenol
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Record name 3-chloro-5-methoxyphenol
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Synthesis routes and methods I

Procedure details

1-Chloro-3,5-dimethoxy-benzene (1.72 g, 10 mmol) in 10 mL of CH2Cl2 was cooled to −78° C., followed by 1.0 M BBr3 in toluene (10 mL, 10 mmol) added dropwise. The solution was stirred at −78° C. for 1 hour, and then allowed to warmed to room temperature over 2 hours. The reaction was quenched with water, and the aqueous layer was extracted with additional CH2Cl2. The combined organic layers were washed with brine, dried, and concentrated under pressure. The residue was purified by silica gel column chromatography eluting with 1:1 EtOAc/Hexanes to give 0.51 g of the title compound. MS (APCI) m/e 159 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 9.88 (s, 1H), 6.43 (m, 1H), 6.39 (m, 1H), 6.28 (m, 1H), 3.70 (s, 3H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To sodium methanethiolate (12.32 g, 173.80 mmol) was added 1-methyl-2-pyrrolidine (75 mL) followed by 1-chloro-3,5-dimethoxy-benzene (20.00 g, 115.87 mmol) and the reaction heated in a 140° C. bath for 2.5 hours then stirred at room temperature over night. The 1-methyl-2-pyrrolidine was removed under reduced pressure and the material partitioned between ethyl acetate/water/1N hydrochloric acid. The organic layer was washed with twice with 1N hydrochloric acid, once with aqueous saturated sodium chloride, dried over magnesium sulfate and solvent removed under reduced pressure to give a yellowish solid. The solid was chromatographed on 400 mL plug of silica gel eluting with dichloromethane. The combined purified fractions were removed of solvent to give the title compound as a yellow solid (16.62 g, 90%). 1H NMR (300 MHz, DMSO-d6) δ 6.43 (t, J=2.0 Hz, 1 H), 6.40 (t, J=1.9 Hz, 1 H), 6.28 (t, J=2.1 Hz, 1 H), 3.71 (s, 3 H); MS (APCI+) m/z 159 [M+1]+; tR=2.04 min.
Quantity
12.32 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-2-pyrrolidine
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AS Wong, DG Crosby - Journal of Agricultural and Food …, 1981 - ACS Publications
… Tetrachlororesorcinol was prepared by dissolving 1 g of 3-chloro-5-methoxyphenol (Aldrich) in 125 mL of redistilled carbon tetrachloride and introducing chlorine gas slowly for 30 min. …
Number of citations: 132 pubs.acs.org
S Ren - Environmental Toxicology: An International Journal, 2002 - Wiley Online Library
Phenols are environmentally important compounds that are widely used in agriculture and industry. Thus, phenols are of interest to environmental toxicologists, which has led to the …
Number of citations: 42 onlinelibrary.wiley.com
DR Roy, R Parthasarathi… - QSAR & …, 2006 - Wiley Online Library
Electrophilicity index is one of the important quantum chemical descriptors in describing toxicity or biological activities of the diverse classes of chemicals to bio‐systems in the context of …
Number of citations: 38 onlinelibrary.wiley.com
AO Aptula, TI Netzeva, IV Valkova… - Quantitative …, 2002 - Wiley Online Library
… For the group of 153 polar narcotics, 3-chloro-5-methoxyphenol (#60), 3-chlorophenol (#61), 4-iodophenol (#117) and 4-chlorophenol (#117) have parameter values close to the …
Number of citations: 143 onlinelibrary.wiley.com
ZS Yi, SS Liu - Internet Electron J Mol Des, 2005 - biochempress.com
Motivation. Phenols are widely used in agriculture as biocides and disinfectants and in various industries. Most synthetic phenolic compounds are toxic and are classified as hazardous …
Number of citations: 5 biochempress.com
AO Aptula, NG Jeliazkova, TW Schultz… - QSAR & …, 2005 - Wiley Online Library
The process of validation of computational models (eg, QSARs) may become the most important step in their development. Different requirements for the reliability and predictability of …
Number of citations: 137 onlinelibrary.wiley.com
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
M Bordbar, J Ghasemi, AY Faal… - Asian Journal of …, 2013 - researchgate.net
The aquatic toxicity of 392 benzene derivatives have been subjected to quantitative structure-activity relationship studies. Optimization of 3D structures of the molecules carried out by …
Number of citations: 8 www.researchgate.net
K Prasain, TDT Nguyen, MJ Gorman… - Bioorganic & medicinal …, 2012 - Elsevier
Laccases are copper-containing oxidases that are involved in sclerotization of the cuticle of mosquitoes and other insects. Oxidation of exogenous compounds by insect laccases may …
Number of citations: 21 www.sciencedirect.com
MH Fatemi, H Malekzadeh - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
The purpose of this study was to develop the structure–toxicity relationships for a large group of organic compounds including 392 substituted benzenes to the ciliate Tetrahymena …
Number of citations: 13 www.journal.csj.jp

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